molecular formula C10H6BrF2N B11855062 2-(Bromodifluoromethyl)quinoline

2-(Bromodifluoromethyl)quinoline

Katalognummer: B11855062
Molekulargewicht: 258.06 g/mol
InChI-Schlüssel: FYXFZXQUHKHRAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromodifluoromethyl)quinoline is a chemical compound with the molecular formula C10H6BrF2N. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromodifluoromethyl)quinoline typically involves the introduction of bromodifluoromethyl groups into the quinoline ring. One common method is the reaction of quinoline with bromodifluoromethylating agents under controlled conditions. For example, the reaction of quinoline with bromodifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromodifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

2-(Bromodifluoromethyl)quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Bromodifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromodifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

    2-(Trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of bromodifluoromethyl.

    2-(Chlorodifluoromethyl)quinoline: Contains a chlorodifluoromethyl group.

    2-(Difluoromethyl)quinoline: Contains a difluoromethyl group.

Uniqueness: 2-(Bromodifluoromethyl)quinoline is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H6BrF2N

Molekulargewicht

258.06 g/mol

IUPAC-Name

2-[bromo(difluoro)methyl]quinoline

InChI

InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H

InChI-Schlüssel

FYXFZXQUHKHRAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.